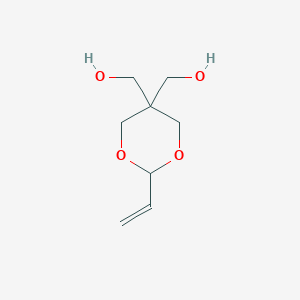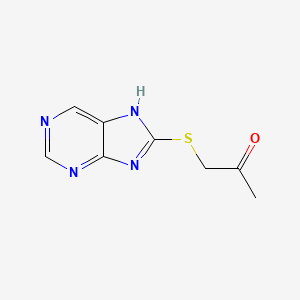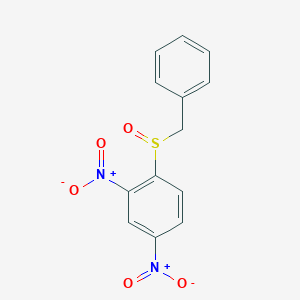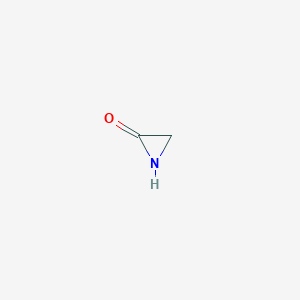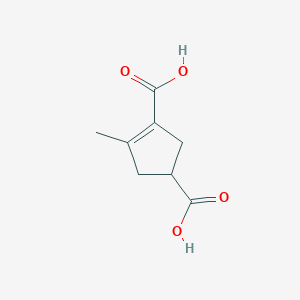
2-Methyl-1-cyclopentene-1,4-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-cyclopentene-1,4-dicarboxylic acid is an organic compound with a unique structure that includes a cyclopentene ring substituted with a methyl group and two carboxylic acid groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-cyclopentene-1,4-dicarboxylic acid can be achieved through several methods. One common approach involves the cycloaddition reactions, such as the Diels-Alder reaction, where a diene reacts with a dienophile to form the cyclopentene ring . The reaction conditions typically require a catalyst and specific temperature control to ensure the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to maximize yield and purity. The process might include steps such as distillation and recrystallization to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-cyclopentene-1,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the cyclopentene ring into more oxidized forms, such as cyclopentanone derivatives.
Reduction: Reduction reactions can lead to the formation of cyclopentane derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield cyclopentanone derivatives, while reduction could produce cyclopentane derivatives .
Aplicaciones Científicas De Investigación
2-Methyl-1-cyclopentene-1,4-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclic compounds.
Mecanismo De Acción
The mechanism by which 2-Methyl-1-cyclopentene-1,4-dicarboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can participate in various chemical reactions, influencing pathways such as oxidation-reduction and substitution. These interactions can lead to changes in the structure and function of target molecules, making it useful in various applications .
Comparación Con Compuestos Similares
Similar Compounds
1-Cyclopentene-1,2-dicarboxylic acid: Similar in structure but with different substitution patterns.
4-Cyclohexene-1,2-dicarboxylic acid: Contains a cyclohexene ring instead of a cyclopentene ring.
Dimethyl cubane-1,4-dicarboxylate: A cubane derivative with carboxylate groups.
Uniqueness
2-Methyl-1-cyclopentene-1,4-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable .
Propiedades
Número CAS |
32116-55-5 |
|---|---|
Fórmula molecular |
C8H10O4 |
Peso molecular |
170.16 g/mol |
Nombre IUPAC |
4-methylcyclopent-3-ene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C8H10O4/c1-4-2-5(7(9)10)3-6(4)8(11)12/h5H,2-3H2,1H3,(H,9,10)(H,11,12) |
Clave InChI |
DMEPUVVESYBAPL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CC(C1)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


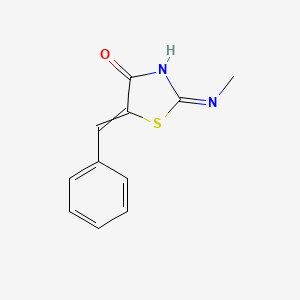
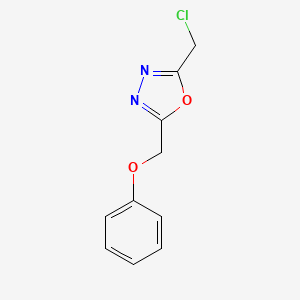
![(9E)-9-[(4-aminophenyl)methylidene]fluoren-2-amine](/img/structure/B14675863.png)
![1-Ethoxy-4-[1-(4-methoxyphenyl)-2-nitrobutyl]benzene](/img/structure/B14675871.png)
![4-[1-(Dimethylamino)-3-methylpentan-2-yl]aniline](/img/structure/B14675875.png)
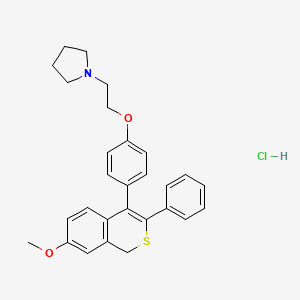
![Benzene, 1-methoxy-2-[1-(4-methoxyphenyl)propyl]-](/img/structure/B14675886.png)
![2-{[3-(Trimethoxysilyl)propyl]amino}ethan-1-ol](/img/structure/B14675889.png)
